molecular formula C23H17ClN2O4 B5314679 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5314679
M. Wt: 420.8 g/mol
InChI Key: UTDHPGQUFUIXFN-XUTLUUPISA-N
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Description

5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The chlorophenyl, hydroxy, methoxybenzoyl, and pyridinyl groups are introduced through various substitution reactions, often involving halogenation, Friedel-Crafts acylation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for potential biological activities such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrrole ring.

    5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-amine: Similar structure but with an amine group instead of the ketone.

Uniqueness

The unique combination of functional groups in 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-30-17-10-8-14(9-11-17)21(27)19-20(15-5-4-6-16(24)13-15)26(23(29)22(19)28)18-7-2-3-12-25-18/h2-13,20,27H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDHPGQUFUIXFN-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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